O-Demethylmetoprolol
Overview
Description
Synthesis Analysis
The synthesis of metoprolol and its metabolites, including O-Demethylmetoprolol, involves complex chemical processes. Svensson, Josefson, and Langkilde (2000) studied the synthesis of Metoprolol using Raman spectroscopy, which provides insights into the synthesis process of its metabolites as well (Svensson, Josefson, & Langkilde, 2000).
Molecular Structure Analysis
The molecular structure of O-Demethylmetoprolol is closely related to that of metoprolol, with differences mainly in the functional groups. Structural analysis of related compounds like sterol 14α-demethylase provides insight into the molecular structure of O-Demethylmetoprolol, as discussed in research by Lepesheva et al. (2009) (Lepesheva et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of O-Demethylmetoprolol are influenced by its demethylation process. For example, Meunier and Meunier (1985) discuss peroxidase-catalyzed O-demethylation reactions, which are relevant to understanding the chemical reactions involving O-Demethylmetoprolol (Meunier & Meunier, 1985).
Physical Properties Analysis
The physical properties of O-Demethylmetoprolol, such as solubility and stability, can be inferred from studies on metoprolol. Shetty and Nelson (1988) provide information on the asymmetric synthesis and physical properties of metoprolol metabolites, which is relevant for understanding O-Demethylmetoprolol (Shetty & Nelson, 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be understood by studying similar compounds. For instance, the study by Bellamine et al. (1999) on the sterol 14alpha-demethylase from Mycobacterium tuberculosis offers insights into the enzymatic processes that may be similar to those involving O-Demethylmetoprolol (Bellamine et al., 1999).
Scientific Research Applications
Metoprolol is a relatively selective β1-blocker, devoid of intrinsic sympathomimetic activity and possesses weak membrane stabilising activity . It has an established role in the management of essential hypertension and angina pectoris, and more recently, in patients with chronic heart failure .
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Metabolomic Profiling
- Application: Metabolomic profiling of Metoprolol has been used to study its effects on hypertension treatment .
- Method: This involves the use of advanced analytical techniques to measure the levels of various metabolites in the body after administration of Metoprolol .
- Results: The study revealed altered gut microbiota-derived urinary metabolites, providing insights into the drug’s mechanism of action .
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Enantioselective Determination
- Application: Techniques have been developed for the enantioselective determination of Metoprolol and its metabolites, including O-Demethylmetoprolol .
- Method: This involves the use of chiral chromatographic techniques to separate and quantify the different enantiomers of the drug and its metabolites .
- Results: This allows for a more direct approach to studying the pharmacokinetics and pharmacodynamics of Metoprolol .
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Cardioselective Beta Blockade
- Application: Metoprolol is used as a cardioselective beta blocker to study its effects on blood pressure and heart rate .
- Method: This involves administering Metoprolol to patients and monitoring changes in cardiovascular parameters .
- Results: Studies have shown that Metoprolol can effectively reduce blood pressure and heart rate in patients .
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Enantiospecific Uptake and Depuration Kinetics
- Application: The enantiospecific uptake and depuration kinetics of Metoprolol and its metabolites, including O-Demethylmetoprolol, have been studied in marine medaka .
- Method: This involves exposing the marine medaka to the drug and its metabolites, and then studying the uptake and depuration kinetics .
- Results: The study found that O-Demethylmetoprolol was one of the main metabolites identified, providing insights into the environmental impact of the drug .
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Metabolic Drug Interactions with Immunosuppressants
- Application: Metoprolol and its metabolites, including O-Demethylmetoprolol, have been studied for their interactions with immunosuppressants .
- Method: This involves studying the metabolic pathways of the drug and its metabolites, and how they interact with immunosuppressants .
- Results: The study provides insights into the metabolic drug interactions between Metoprolol and immunosuppressants, which can be important for personalized medication .
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Chemical Reagent
- Application: O-Demethylmetoprolol is used as a chemical reagent and a pharmaceutical intermediate .
- Method: This involves using O-Demethylmetoprolol in various chemical reactions to produce other compounds .
- Results: The use of O-Demethylmetoprolol as a chemical reagent expands its applications beyond medicine, into the field of chemistry .
Future Directions
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978153 | |
Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethylmetoprolol | |
CAS RN |
62572-94-5 | |
Record name | O-Demethylmetoprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethylmetoprolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62572-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DEMETHYLMETOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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